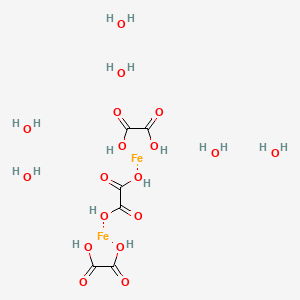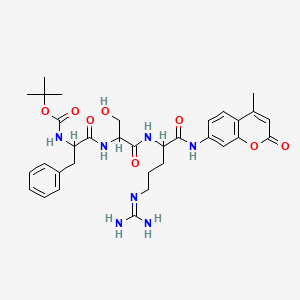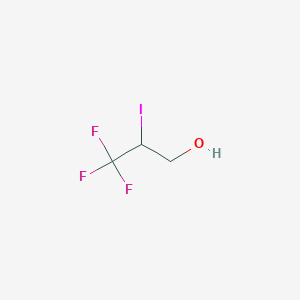
Phosphorous acid--2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol (1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, phosphite (3:1) is a fluorinated organic compound with the molecular formula C7H5F12O4P. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, phosphite (3:1) typically involves the reaction of 1-Heptanol with phosphorus trichloride in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at specific positions on the heptanol molecule.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using distillation and recrystallization techniques to achieve the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, phosphite (3:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into fluorinated alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols or hydrocarbons.
Substitution: Compounds with substituted functional groups replacing fluorine atoms.
Applications De Recherche Scientifique
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, phosphite (3:1) has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic applications, including drug delivery and imaging agents.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with enhanced properties such as hydrophobicity and chemical resistance.
Mécanisme D'action
The mechanism of action of 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, phosphite (3:1) involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms enhance the compound’s ability to form stable complexes with proteins and other biomolecules, influencing their structure and function. The pathways involved include modulation of enzyme activity and alteration of membrane properties.
Comparaison Avec Des Composés Similaires
- 1-Heptanol, 1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecafluoro-
- 1-Heptanol, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro-
- 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1,8-octanediol
Uniqueness: 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, phosphite (3:1) is unique due to its specific fluorination pattern and the presence of a phosphite group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
65611-18-9 |
|---|---|
Formule moléculaire |
C21H15F36O6P |
Poids moléculaire |
1078.3 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol;phosphorous acid |
InChI |
InChI=1S/3C7H4F12O.H3O3P/c3*8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20;1-4(2)3/h3*2,20H,1H2;1-3H |
Clé InChI |
QQOVHYWKBSMWAM-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.OP(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[4-Bromo-2-(methylsulfanyl)phenyl]methanol](/img/structure/B12063027.png)
![8-(2-Deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazine-2,4(3H,8H)-dione](/img/structure/B12063035.png)

